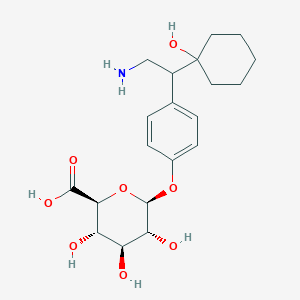

rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide

CAS No.:

Cat. No.: VC18001824

Molecular Formula: C20H29NO8

Molecular Weight: 411.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H29NO8 |

|---|---|

| Molecular Weight | 411.4 g/mol |

| IUPAC Name | (2S,3S,4S,5R,6S)-6-[4-[2-amino-1-(1-hydroxycyclohexyl)ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

| Standard InChI | InChI=1S/C20H29NO8/c21-10-13(20(27)8-2-1-3-9-20)11-4-6-12(7-5-11)28-19-16(24)14(22)15(23)17(29-19)18(25)26/h4-7,13-17,19,22-24,27H,1-3,8-10,21H2,(H,25,26)/t13?,14-,15-,16+,17-,19+/m0/s1 |

| Standard InChI Key | VNRFTNKWISCOMJ-KUIQUDTGSA-N |

| Isomeric SMILES | C1CCC(CC1)(C(CN)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O |

| Canonical SMILES | C1CCC(CC1)(C(CN)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of three distinct regions:

-

Aminocyclohexanol core: A 1-hydroxycyclohexyl group attached to an ethylamine side chain, retaining the basic pharmacophore of venlafaxine .

-

Phenolic ether linkage: A para-substituted phenoxy group connecting the aminocyclohexanol moiety to the glucuronic acid unit .

-

Glucuronic acid conjugate: A β-D-glucuronide group at the 6-position of the pyranose ring, added via UGT-mediated metabolism .

The stereochemistry is defined as (2S,3S,4S,5R,6S)-configuration for the glucuronide moiety, while the aminocyclohexanol portion exists as a racemic mixture (rac) due to venlafaxine’s chiral center .

Table 1: Key Physicochemical Properties

Synthetic and Isolation Challenges

The compound’s synthetic preparation involves:

-

N-demethylation of O-desmethylvenlafaxine (ODV) via CYP3A4/CYP2C19

-

Subsequent glucuronidation by UGT isoforms (primarily UGT1A3, UGT2B7)

-

Racemic resolution challenges due to the presence of two chiral centers

Analytical isolation requires advanced techniques:

-

Chiral UPLC-MS: Using vancomycin-based chiral stationary phases for enantiomeric separation

-

Solid-phase extraction: Optimized for polar glucuronides from biological matrices

Metabolic Pathways and Enzymatic Regulation

Biotransformation Cascade

The metabolic journey from venlafaxine to rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide involves four enzymatic steps:

Table 2: Metabolic Enzyme Contributions

| Enzyme | Reaction | Contribution (%) | Genetic Polymorphism Impact |

|---|---|---|---|

| CYP2D6 | O-demethylation | 70-80 | PMs show 4× higher AUC |

| CYP3A4 | N-demethylation | 15-20 | Moderate inducer effects |

| UGT2B7 | Glucuronidation | 60-70 | UGT2B7*2 reduces activity |

| UGT1A3 | Glucuronidation | 20-30 | Limited polymorphism data |

Stereochemical Considerations

The racemic nature originates from:

This leads to complex enantiomer ratios in circulation:

-

S/R ratio of parent drug: 0.8-1.2 in CYP2D6 extensive metabolizers

-

S/R ratio of glucuronide: 1.0-1.4 due to non-selective conjugation

Analytical Characterization Techniques

UPLC-MS/MS Quantification

State-of-the-art methods employ:

-

Column: ACQUITY UPLC® BEH Shield RP18 (1.7 µm)

-

Mobile phase: 2 mM ammonium acetate:acetonitrile (20:80)

-

Ionization: ESI+ with MRM transitions:

Key validation parameters:

Chiral Resolution Challenges

Vancomycin-based chiral stationary phases achieve baseline separation:

Pharmacokinetic Profile

Disposition Characteristics

-

Vd: 5.2 ± 1.8 L/kg (similar to parent drug)

Table 3: Comparative PK Parameters

| Parameter | Venlafaxine | ODV | Glucuronide |

|---|---|---|---|

| t₁/₂ (h) | 5 ± 2 | 11 ± 3 | 14 ± 4 |

| Cₘₐₓ (ng/mL) | 150 ± 50 | 300 ± 100 | 80 ± 20 |

| AUC₀₋∞ (ng·h/mL) | 1200 ± 400 | 3500 ± 800 | 2200 ± 600 |

Population Variability Factors

-

CYP2D6 poor metabolizers:

-

UGT2B7*2 carriers:

Clinical and Toxicological Implications

Drug-Drug Interactions

Potent inhibitors/inducers cause clinically relevant changes:

Postmortem Toxicology Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume